molecular formula C19H28O6 B15181862 2-(((2-Methyl-1-oxoallyl)oxy)methyl)-2-propyl-1,3-propanediyl bismethacrylate CAS No. 85391-84-0

2-(((2-Methyl-1-oxoallyl)oxy)methyl)-2-propyl-1,3-propanediyl bismethacrylate

Cat. No.: B15181862
CAS No.: 85391-84-0
M. Wt: 352.4 g/mol
InChI Key: ZZYZXHWVEYEDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE is a complex organic compound with the molecular formula C19H28O6. This compound is known for its unique structure, which includes two methacrylate groups attached to a propyl-propanediol backbone. It is commonly used in the production of polymers and resins due to its ability to undergo polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE typically involves the esterification of methacrylic acid with a suitable diol. One common method is the reaction of methacrylic acid with 2,2-bis(hydroxymethyl)propane-1,3-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of high molecular weight polymers. Additionally, the compound can undergo esterification and transesterification reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the polymerization of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE are high molecular weight polymers, which are used in various applications such as coatings, adhesives, and dental materials .

Scientific Research Applications

2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers.

    Biology: The compound is utilized in the development of biocompatible materials for medical devices and tissue engineering.

    Medicine: It is employed in the formulation of dental resins and bone cements due to its excellent mechanical properties and biocompatibility.

    Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE involves the polymerization of methacrylate groups. Upon initiation by free radicals, the methacrylate groups undergo a chain reaction, leading to the formation of long polymer chains. The resulting polymers exhibit high strength, durability, and resistance to environmental factors .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylolpropane triacrylate (TMPTA)
  • Pentaerythritol triacrylate (PETA)
  • Ethoxylated trimethylolpropane triacrylate (ETPTA)

Uniqueness

Compared to similar compounds, 2-[[(2-METHYL-1-OXOALLYL)OXY]METHYL]-2-PROPYL-1,3-PROPANEDIYL BISMETHACRYLATE offers unique advantages such as higher reactivity and better mechanical properties. Its structure allows for the formation of highly cross-linked polymers, which are essential for applications requiring high strength and durability .

Properties

CAS No.

85391-84-0

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

2,2-bis(2-methylprop-2-enoyloxymethyl)pentyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H28O6/c1-8-9-19(10-23-16(20)13(2)3,11-24-17(21)14(4)5)12-25-18(22)15(6)7/h2,4,6,8-12H2,1,3,5,7H3

InChI Key

ZZYZXHWVEYEDLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.